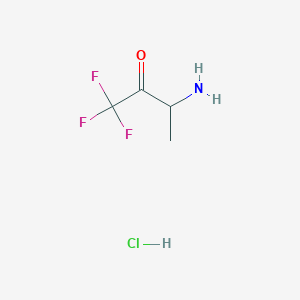

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride (3ATF) is an organic compound that has become increasingly popular in recent years. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and other scientific disciplines. It is a colorless, hygroscopic solid that is soluble in water and organic solvents. 3ATF has a pKa of 5.2 and is anhydrous at room temperature. It is a strong base that is used in the synthesis of a variety of organic compounds.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Amino Acids

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride is utilized in the synthesis of valuable fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are achieved through a series of reactions starting from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating the compound's role in producing configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).

Condensation Reactions

It is involved in condensation reactions with formaldehyde and esters of natural α-amino acids to produce chiral hexahydropyrimidines and new chiral tetrahydropyrimidinium salts, showing its versatility in creating complex heterocycles containing trifluoroacetate anions (Gibadullina et al., 2017).

Large-scale Asymmetric Synthesis

A method for the large-scale asymmetric synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid has been developed, demonstrating the compound's importance in drug design as a bioisostere of the leucine moiety. This method is practical for the preparation of over 300 g of target compounds, highlighting its scalability and applicability in medicinal chemistry (Han et al., 2019).

Synthesis of Novel Azoles

The compound is used in the synthesis of novel 3-amino-5-trifluoromethylazoles, showing its utility in obtaining N-(Azol-3-yl)amines through cyclocondensation reactions. This illustrates its role in synthesizing compounds with potential pharmacological activities (Martins et al., 2006).

Preparation of Trifluoroacetylketene O,N-acetals

It serves as a precursor in the preparation of new trifluoroacetylketene O,N-acetals and trifluoromethyl-containing S,S-sulfoximido N-substituted heterocycles. These compounds are obtained through reactions with S,S-dimethyl- and S-methyl-S-phenyl-sulfoximide, leading to the synthesis of novel heterocyclic compounds (Bonacorso et al., 2009).

Propiedades

IUPAC Name |

3-amino-1,1,1-trifluorobutan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO.ClH/c1-2(8)3(9)4(5,6)7;/h2H,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDWHORMIVRFLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,1,1-trifluorobutan-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2442609.png)

![N-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2442611.png)

![3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-6-(methoxymethyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone](/img/structure/B2442615.png)

![2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2442618.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide](/img/structure/B2442629.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2442630.png)